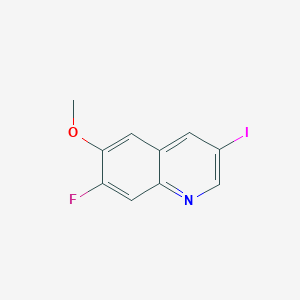

7-Fluoro-3-iodo-6-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FINO |

|---|---|

Molecular Weight |

303.07 g/mol |

IUPAC Name |

7-fluoro-3-iodo-6-methoxyquinoline |

InChI |

InChI=1S/C10H7FINO/c1-14-10-3-6-2-7(12)5-13-9(6)4-8(10)11/h2-5H,1H3 |

InChI Key |

GTSWXVAEDSREAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1F)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Fluoro 3 Iodo 6 Methoxyquinoline and Analogous Structures

Retrosynthetic Analysis of the 7-Fluoro-3-iodo-6-methoxyquinoline Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points. The quinoline (B57606) core itself can be assembled through various established methods, such as the Doebner-von Miller reaction, Conrad-Limpach synthesis, or Friedländer annulation. The primary challenge lies in the specific placement of the fluoro, iodo, and methoxy (B1213986) groups on the quinoline ring.

One logical approach involves the disconnection of the carbon-iodine bond, suggesting a late-stage iodination of a 7-fluoro-6-methoxyquinoline (B1456882) precursor. This strategy is attractive as it allows for the introduction of the iodine atom at a later and potentially more controlled stage of the synthesis.

Further disconnection of the quinoline ring could lead back to a substituted aniline (B41778) and a three-carbon synthon. For instance, a 3-fluoro-4-methoxyaniline (B107172) could be a key starting material, which would then be cyclized with an appropriate partner to form the quinoline core. The timing of the fluorine and methoxy group introduction onto the aniline precursor is a critical consideration in this approach.

Targeted Introduction of Fluorine Substituents onto the Quinoline Ring System

The incorporation of fluorine into heterocyclic scaffolds like quinoline can significantly modulate their physicochemical and biological properties. georgiasouthern.edugeorgiasouthern.edugoogle.com Achieving regioselective fluorination is paramount for the synthesis of specific isomers such as this compound.

Regioselective Fluorination Strategies for Quinolines

Direct C-H fluorination of the quinoline ring often presents challenges in controlling regioselectivity. However, recent advancements have provided more selective methods.

Electrophilic Fluorination: Reagents like Selectfluor® can be employed for direct fluorination. The inherent electronic properties of the quinoline ring direct the substitution pattern. In some cases, a mixture of isomers is obtained, requiring chromatographic separation. acs.orgnih.gov For instance, the fluorination of unsubstituted quinoline can result in a mixture of C2 and C4 fluorinated products. acs.orgnih.gov

Electrolytic Fluorination: An electrochemical approach using HF:pyridine (B92270) as both the reagent and supporting electrolyte has been developed for the regioselective 5,8-difluorination of quinolines. georgiasouthern.edugeorgiasouthern.eduresearchgate.net This method offers mild reaction conditions and can provide moderate to good yields. georgiasouthern.edugeorgiasouthern.edu

Fluorine-Iodine Mixtures: The use of elemental fluorine in combination with iodine can lead to selective 2-fluoro-derivatives of quinoline. rsc.org This method is proposed to proceed through an N-iodo-heterocyclic intermediate. rsc.org

| Reagent/Method | Position(s) Fluorinated | Notes |

| Selectfluor® | C2, C4 | Can result in a mixture of isomers. acs.orgnih.gov |

| Electrolytic Fluorination (HF:pyridine) | 5, 8 | Offers high regioselectivity for difluorination. georgiasouthern.edugeorgiasouthern.eduresearchgate.net |

| Elemental Fluorine/Iodine | 2 | Proceeds via a proposed N-iodo intermediate. rsc.org |

Precursor-Based Approaches for Fluorine Incorporation

A more controlled method for introducing fluorine at a specific position involves the use of a pre-fluorinated starting material. This approach offers unambiguous regiochemistry.

Synthesis from Fluorinated Anilines: A common and reliable strategy is to start with a commercially available or synthetically prepared fluoro-substituted aniline. For the target molecule, a 3-fluoro-4-methoxyaniline could be a suitable precursor. This aniline can then be subjected to a classical quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, to construct the quinoline ring with the fluorine atom in the desired position.

Nucleophilic Aromatic Substitution (SNAr): In some cases, a suitably activated quinoline precursor bearing a good leaving group (e.g., chlorine or nitro group) can undergo nucleophilic aromatic substitution with a fluoride (B91410) source to introduce the fluorine atom. The success of this approach is highly dependent on the electronic nature of the quinoline ring and the position of the leaving group. The reaction of quinolines fluorinated at the benzene (B151609) ring with nitrogen-centered nucleophiles has been studied, indicating the feasibility of nucleophilic substitution on the quinoline core. researchgate.net

Precision Iodination Methodologies for the Quinoline Core

The introduction of an iodine atom at the C3 position of the quinoline ring requires a precise and efficient iodination method. Several strategies can be employed to achieve this transformation.

Direct C-H Iodination Protocols

Direct C-H iodination offers an atom-economical approach to installing the iodine atom.

Radical-Based Iodination: A radical-based direct C-H iodination protocol has been developed for the C3-selective iodination of quinolines. rsc.orgrsc.orgnih.govscispace.comresearchgate.net This method often utilizes reagents like potassium persulfate (K₂S₂O₈) and sodium iodide (NaI) and can be effective for a range of substituted quinolines. scispace.com Mechanistic studies suggest the in-situ generation of an iodo radical leads to the selective C3 iodination. scispace.com

Molecular Iodine-Mediated Iodination: A metal-free method using molecular iodine has been reported for the regioselective C3 iodination of quinolines. acs.org This approach provides good yields and is scalable. acs.org

Hypervalent Iodine Reagents: Hypervalent iodine reagents, such as N-iodosuccinimide (NIS), have been used for the C8-H iodination of quinoline N-oxides. researchgate.net While not directly applicable to C3 iodination of the parent quinoline, this highlights the utility of such reagents in quinoline functionalization.

| Reagent/Method | Position(s) Iodinated | Notes |

| K₂S₂O₈ / NaI | C3 | Radical-based C-H iodination. rsc.orgrsc.orgnih.govscispace.comresearchgate.net |

| Molecular Iodine | C3 | Metal-free and scalable. acs.org |

| N-Iodosuccinimide (NIS) | C8 (on N-oxide) | Demonstrates utility of hypervalent iodine reagents. researchgate.net |

Halogen Exchange Reactions for Iodine Incorporation in Quinolines

Halogen exchange, particularly the Finkelstein reaction, is a classic and reliable method for introducing iodine. manac-inc.co.jpmanac-inc.co.jp

From Bromo or Chloro Precursors: A 3-bromo or 3-chloro-7-fluoro-6-methoxyquinoline (B11892379) precursor could be synthesized and subsequently converted to the desired 3-iodo derivative via a halogen exchange reaction. This typically involves treating the halo-quinoline with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide. The success of the Finkelstein reaction depends on the relative bond strengths and the solubility of the resulting halide salt. manac-inc.co.jpmanac-inc.co.jp While this is a common method for iodoalkane synthesis, its application to iodoarenes can be more challenging and may require specific conditions or catalysts. manac-inc.co.jp

Stereocontrolled Introduction of Methoxy Functionalities on the Quinoline Ring

The placement and orientation of a methoxy group on the quinoline ring can significantly influence the molecule's biological activity and physicochemical properties. nih.gov Achieving stereocontrol, particularly in the synthesis of complex, multi-substituted analogs, is a significant synthetic challenge that requires precise methodological application.

Regiospecific methoxylation ensures that the methoxy group is introduced at the desired position on the quinoline core, a critical step for creating compounds like this compound. The control of regioselectivity is often dictated by the electronic nature of the quinoline ring and the directing effects of existing substituents.

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of quinolines. mdpi.comnih.gov These methods allow for direct C-O bond formation at positions that are often difficult to access through classical electrophilic substitution reactions. For instance, palladium or copper catalysts can be employed to direct the methoxylation to a specific carbon by using a directing group, which can later be removed. The choice of catalyst and ligands is crucial for controlling the site of functionalization. mdpi.com

Another approach involves the use of quinoline N-oxides. The N-oxide group activates the quinoline ring towards both nucleophilic and electrophilic attack and can direct substituents to specific positions, such as C2 or C8. rsc.orgrsc.org For example, photochemical methods applied to methoxy-substituted quinoline N-oxides have been investigated to understand the directing effects of the methoxy group on subsequent reactions. rsc.org The synthesis of 6-methoxyquinoline (B18371) derivatives often starts from precursors like 6-methoxy-8-nitroquinoline, which is synthesized and then subjected to further transformations. mdpi.com

Classical methods may also be adapted for regiospecificity. For example, nitration of quinoline can be directed to a specific position via a Reissert compound, after which the nitro group can be reduced to an amino group and subsequently converted to a methoxy group via a Sandmeyer-type reaction. elsevierpure.com The specific placement of substituents heavily influences the electronic environment of the ring, thereby directing the position of subsequent functionalization.

| Technique | Description | Key Features |

| Directed C-H Methoxylation | Utilizes a directing group and a transition metal catalyst (e.g., Pd, Cu) to install a methoxy group at a specific C-H bond on the quinoline ring. | High regioselectivity; functionalization of otherwise unreactive positions. |

| N-Oxide Chemistry | Activation of the quinoline ring via N-oxidation, which directs subsequent functionalization to specific positions (e.g., C2, C8) before or after methoxy group introduction. | Alters the electronic properties of the ring; enables unique reactivity patterns. rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., a halogen) by a methoxide (B1231860) source. The position of the leaving group dictates the methoxylation site. | Dependent on the availability of suitably pre-functionalized quinoline precursors. |

| Classical Multi-step Synthesis | Involves a sequence of reactions, such as nitration, reduction, diazotization, and substitution, to build the desired substitution pattern. | Well-established reactions; regiocontrol is achieved step-by-step. mdpi.comelsevierpure.com |

Sequential and Convergent Synthetic Pathways for Polysubstituted Quinolines

The construction of a polysubstituted quinoline with a precise arrangement of different functional groups, as in this compound, relies on either sequential (linear) or convergent synthetic strategies. researchgate.net

Sequential synthesis involves the stepwise introduction of substituents onto a pre-formed quinoline core or during its formation. This linear approach allows for careful control at each step. For example, a nickel-catalyzed dehydrogenative coupling can be used to form the quinoline ring from α-2-aminoaryl alcohols, creating a polysubstituted scaffold that can undergo further functionalization. nih.gov This strategy allows for the systematic building of complexity, as seen in the multi-step synthesis of complex quinolone derivatives. nih.gov The mechanism often involves a series of distinct reactions, such as condensations, cyclizations, and functional group interconversions, carried out in a specific order. researchgate.net

| Pathway | Description | Advantages | Disadvantages |

| Sequential | Substituents are introduced one after another in a linear fashion onto a starting heterocycle. | Logical and controlled; easier to track reaction progress and isolate intermediates. | Overall yield can be low for long sequences; less efficient for complex molecules. |

| Convergent | Key fragments of the molecule are synthesized independently and then joined together at a late stage. | Higher overall yields; greater flexibility and efficiency for complex targets. nih.gov | Requires careful planning of fragment synthesis and the final coupling reaction. |

Emerging Green Chemistry Approaches in Halogenated Quinoline Synthesis

Traditional methods for synthesizing quinolines often require harsh conditions, toxic reagents, and hazardous solvents, which are environmentally detrimental. tandfonline.comresearchgate.net Consequently, there is a significant shift towards developing greener and more sustainable synthetic protocols. nih.gov

One major focus of green chemistry is the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of solvent-free reactions. researchgate.netijcea.org Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. organic-chemistry.orgnih.gov For instance, the Friedländer synthesis of polysubstituted quinolines, including halogenated variants, has been efficiently performed in ethanol under microwave irradiation using a reusable solid acid catalyst like Nafion NR50. organic-chemistry.org

Another key principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials from the starting reagents into the final product. Metal-free C-H halogenation methods have been developed that use atom-economical halogen sources like trihaloisocyanuric acid. rsc.orgrsc.org These reactions can proceed at room temperature under air, offering a highly efficient and economical route to halogenated quinolines. rsc.org The use of reusable catalysts, such as nanoparticles or solid-supported catalysts, also aligns with green principles by simplifying product purification and reducing waste. tandfonline.com Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the final product, are inherently green as they reduce the number of synthetic steps and purification procedures. researchgate.net

| Green Approach | Example Application in Quinoline Synthesis | Key Benefits |

| Microwave-Assisted Synthesis | Friedländer synthesis of halogenated quinolines using a solid catalyst in ethanol. organic-chemistry.org | Reduced reaction times, higher yields, energy efficiency. nih.gov |

| Use of Green Solvents | One-pot multi-component reactions for quinoline synthesis performed in water. researchgate.netnih.gov | Reduced toxicity and environmental impact, improved safety. |

| Reusable Catalysts | Nafion NR50, a solid acid catalyst, used for Friedländer annulation. organic-chemistry.org | Catalyst can be recovered and reused, minimizing waste and cost. |

| Metal-Free Reactions | C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid. rsc.orgrsc.org | Avoids toxic and expensive heavy metal catalysts. |

| Multi-Component Reactions (MCRs) | One-pot synthesis of poly-functionalized quinolines from simple starting materials. researchgate.net | Increased efficiency, reduced waste, step economy. |

Chemical Reactivity and Derivatization Pathways of 7 Fluoro 3 Iodo 6 Methoxyquinoline

Influence of Halogenation (Fluoro, Iodo) on Quinoline (B57606) Aromatic Reactivity

The quinoline ring system is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making the pyridine (B92270) ring susceptible to nucleophilic attack and the benzene (B151609) ring more disposed to electrophilic substitution. nih.govyoutube.comresearchgate.net The presence of halogen substituents further modulates this reactivity.

The fluorine atom at the C-7 position and the iodine atom at the C-3 position significantly influence the electronic landscape of the quinoline nucleus. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which deactivates the benzene portion of the ring towards electrophilic attack. Conversely, this deactivation, coupled with the inherent electron deficiency of the pyridine ring, enhances the propensity for nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atom (C-2 and C-4). Studies on difluoroquinolines have shown that the electrophilic activity of the carbon atoms in the benzene ring decreases in the order C-5 > C-7 > C-6, C-8, due to the activating effect of the heterocycle. researchgate.net

The iodine atom at the C-3 position primarily serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker compared to carbon-bromine and carbon-chlorine bonds, leading to a general reactivity order of C-I > C-Br >> C-Cl in palladium-catalyzed reactions. mdpi.com This differential reactivity allows for selective functionalization at the C-3 position while leaving other halogenated sites, such as a less reactive chlorine or fluorine, intact. For instance, in di-substituted aryl halides, terminal alkynes preferentially add to the site with the more reactive iodide substituent. libretexts.org While direct electrophilic substitution at the C-3 position is uncommon in quinolines, the iodo-substituent can be introduced through various synthetic routes. For example, chloroquine (B1663885) has been shown to undergo radical iodination at the C-3 position using N-iodosuccinimide. nih.gov

Modulating Effects of the Methoxy (B1213986) Group on Electrophilic and Nucleophilic Substitutions of the Quinoline Nucleus

The methoxy group (-OCH₃) at the C-6 position is a powerful electron-donating group through resonance, while also exerting a weaker electron-withdrawing inductive effect. Its primary influence is to activate the benzene ring towards electrophilic aromatic substitution. This activation counteracts the deactivating effect of the quinoline nitrogen and the C-7 fluoro substituent.

In electrophilic substitution reactions, the methoxy group directs incoming electrophiles to the ortho and para positions. For 6-methoxyquinoline (B18371), this would be the C-5 and C-7 positions. Given that C-7 is already substituted with a fluorine atom, electrophilic attack would be strongly directed to the C-5 position.

Advanced Cross-Coupling Reactions Involving 7-Fluoro-3-iodo-6-methoxyquinoline

The presence of the C-3 iodo substituent makes this compound an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Palladium-catalyzed reactions are among the most robust methods for the functionalization of haloquinolines. researchgate.net The Suzuki-Miyaura and Sonogashira reactions are prime examples used to form new C-C bonds at the C-3 position of the title compound.

The Suzuki-Miyaura coupling involves the reaction of the iodoquinoline with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating biaryl structures or introducing alkyl and vinyl groups. researchgate.net

The Sonogashira coupling reacts the iodoquinoline with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, to synthesize arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed. researchgate.net The reactivity of the C-I bond at the C-3 position ensures high regioselectivity in these transformations. libretexts.orggrafiati.com

Below is a table summarizing typical conditions for these reactions based on similar halogenated quinoline substrates.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃ or dppf | Na₂CO₃ or K₂CO₃ | Toluene/H₂O or Dioxane | Arylboronic acids | researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or Cs₂CO₃ | THF or 1,4-Dioxane | Terminal alkynes | libretexts.orgresearchgate.net |

This table presents generalized conditions. Specific optimizations are often required for individual substrates.

Beyond palladium, other transition metals like copper and iron are also utilized in cross-coupling reactions of halogenated heterocycles. rsc.orgnih.gov These methods expand the toolkit for derivatization.

Buchwald-Hartwig Amination is a palladium-catalyzed reaction for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. mdpi.combeilstein-journals.org This would allow for the introduction of various amine, amide, or phenol (B47542) moieties at the C-3 position of this compound, reacting it with the corresponding N- or O-nucleophile. The choice of palladium precursor and ligand (e.g., Xantphos, RuPhos) is critical for achieving high yields. beilstein-journals.orgnih.gov

Copper-catalyzed coupling reactions , such as the Ullmann condensation, provide an alternative pathway for forming C-N, C-O, and C-S bonds, often under different conditions than their palladium-catalyzed counterparts.

Functional Group Interconversions at the Substituted Positions

The substituents on this compound can be chemically modified to introduce new functionalities, further diversifying the molecular scaffold. fiveable.me

Iodo Group: The C-3 iodo group is the most versatile for interconversion.

Halogen Exchange: It can be converted to other halogens like bromine or chlorine via a Finkelstein-type reaction, although this is less common given the high utility of the iodo-group in cross-coupling. vanderbilt.edu

Lithiation/Grignard Formation: The iodo group can be converted into an organolithium or Grignard reagent by treatment with organolithium bases (e.g., n-BuLi) or magnesium metal. This reactive intermediate can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to install new carbon-based functional groups.

Reduction: The iodo group can be removed (hydrodeiodination) using various reducing agents, including catalytic hydrogenation, to yield the corresponding 3-unsubstituted quinoline.

Methoxy Group: The C-6 methoxy group can be cleaved using strong acids like HBr or Lewis acids like BBr₃ to yield the corresponding 6-hydroxyquinoline. This phenol derivative opens up further avenues for derivatization, such as etherification or esterification.

Fluoro Group: The C-7 fluoro group is generally robust and unreactive towards nucleophilic substitution under standard conditions, making it a stable fixture in many synthetic sequences. Its displacement typically requires harsh conditions or specific activation.

Exploitation of the Quinoline Nitrogen for Further Derivatization

The lone pair of electrons on the quinoline nitrogen atom makes it a basic and nucleophilic center. researchgate.net

N-Alkylation/Acylation: The nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides to form quaternary quinolinium salts. nih.govyoutube.com This quaternization significantly alters the electronic properties of the ring, making it much more electron-deficient and susceptible to nucleophilic attack.

N-Oxidation: The nitrogen can be oxidized to a quinoline N-oxide using peroxy acids like m-chloroperoxybenzoic acid (mCPBA). youtube.com The formation of the N-oxide has a profound effect on the molecule's reactivity. It activates the C-2 and C-4 positions towards nucleophilic substitution and can also influence the regioselectivity of electrophilic substitution on the benzene ring.

Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 3 Iodo 6 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Fluoro-3-iodo-6-methoxyquinoline, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to assign every hydrogen and carbon atom to its specific position on the quinoline (B57606) framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine, iodine, and nitrogen atoms. The expected signals for the four aromatic protons (H-2, H-4, H-5, H-8) and the three methoxy protons would be:

A singlet for the methoxy group (-OCH₃) protons, appearing in the upfield region around 4.0 ppm.

Two singlets in the downfield aromatic region, corresponding to H-2 and H-4. The H-2 proton, being adjacent to the nitrogen atom, is expected to be the most downfield signal, likely appearing above 8.5 ppm. The H-4 proton signal would appear slightly more upfield.

Two doublets in the aromatic region, corresponding to H-5 and H-8. These protons are coupled to the adjacent fluorine atom at position 7, resulting in splitting of their signals (H-F coupling).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The chemical shifts of the carbons are highly diagnostic. Carbons directly attached to electronegative atoms (N, O, F, I) will have their resonances shifted significantly. For instance, the carbon atom C-3 bonded to iodine will experience a shielding effect, causing its signal to appear at a relatively upfield chemical shift compared to other aromatic carbons. Conversely, carbons C-6 and C-7, attached to the oxygen and fluorine atoms respectively, will be deshielded and their signals will appear at lower fields.

The following table summarizes the predicted NMR data based on established principles of chemical shifts and coupling constants for similar quinoline structures.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 / C-2 | ~8.7 (s) | ~152 |

| C-3 | - | ~95 |

| H-4 / C-4 | ~8.2 (s) | ~148 |

| C-4a | - | ~145 |

| H-5 / C-5 | ~7.5 (d) | ~115 |

| C-6 | - | ~158 |

| C-7 | - | ~150 (d, ¹JCF ≈ 250 Hz) |

| H-8 / C-8 | ~7.8 (d) | ~105 |

| C-8a | - | ~140 |

Note: Predicted values. s = singlet, d = doublet. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O). The molecular formula is C₁₀H₆FINO. An experimental HRMS analysis, typically using an electrospray ionization (ESI) source, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that matches the calculated theoretical value with minimal error (usually < 5 ppm), thus confirming the molecular formula.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆FINO |

| Theoretical Monoisotopic Mass | 318.9483 u |

| Expected [M+H]⁺ (Calculated) | 319.9556 m/z |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups vibrate at characteristic frequencies, allowing for their identification within the molecular structure. The IR spectrum of this compound would exhibit several key absorption bands that confirm the presence of its specific functional groups.

The key expected vibrational frequencies include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium bands from the methoxy group between 2850-2960 cm⁻¹.

C=C and C=N stretching: Multiple sharp bands in the 1620-1450 cm⁻¹ region, characteristic of the quinoline aromatic system.

C-O stretching: A strong band, typical for aryl-alkyl ethers, located in the 1280-1200 cm⁻¹ region.

C-F stretching: A strong absorption band in the 1250-1100 cm⁻¹ range.

C-I stretching: A weak absorption expected in the far-infrared region, typically between 600-500 cm⁻¹, which may be difficult to observe on standard instruments.

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | -OCH₃ |

| 1620-1450 | C=C / C=N Stretch | Quinoline Ring |

| 1280-1200 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |

| 1250-1100 | C-F Stretch | Aryl-fluoride |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR, MS, and IR provide powerful evidence for the structure and connectivity of a molecule, X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For this compound, a successful single-crystal X-ray diffraction experiment would provide:

Absolute confirmation of the connectivity and the substitution pattern on the quinoline ring.

Precise measurements of all bond lengths (e.g., C-F, C-I, C-O, and bonds within the aromatic system) and bond angles.

Information on the planarity of the quinoline ring system.

Details about the conformation of the methoxy group relative to the ring.

Insights into the intermolecular interactions, such as π-stacking or halogen bonding, that govern the crystal packing.

As of the latest available data, a public crystal structure for this compound has not been reported in crystallographic databases. Should such data become available, it would provide the ultimate confirmation of the structural details inferred from other spectroscopic methods.

Computational and Theoretical Investigations of 7 Fluoro 3 Iodo 6 Methoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a reliable approach for predicting the density of electrons around a molecule, which allows for the simulation and prediction of a molecule's behavior and reactions with a high degree of accuracy.

Energy landscape calculations can further identify different stable conformers and the energy barriers for rotation, for instance, around the C-O bond of the methoxy (B1213986) group. This information is vital for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Table 1: Illustrative Optimized Geometrical Parameters for 7-Fluoro-3-iodo-6-methoxyquinoline from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-I | ~2.10 Å |

| Bond Length | C7-F | ~1.36 Å |

| Bond Length | C6-O | ~1.37 Å |

| Bond Length | O-CH3 | ~1.43 Å |

| Bond Angle | C2-C3-I | ~121° |

| Bond Angle | C6-C7-F | ~119° |

| Dihedral Angle | C5-C6-O-CH3 | ~5° |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and optical properties.

For this compound, DFT calculations would show the distribution and energy levels of these orbitals. The electron-donating methoxy group and the electron-withdrawing fluoro and iodo groups would significantly influence the energies and localization of the HOMO and LUMO. Global reactivity descriptors, derived from the FMO energies, can be calculated to quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Definition | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.95 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 3.80 |

| Ionization Potential (I) | -E(HOMO) | 5.95 |

| Electron Affinity (A) | -E(LUMO) | 2.15 |

| Electronegativity (χ) | (I + A) / 2 | 4.05 |

| Chemical Hardness (η) | (I - A) / 2 | 1.90 |

Note: The values in this table are for illustrative purposes and represent typical outputs of quantum chemical calculations.

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for generating hypotheses about how a small molecule like this compound might interact with a biological target.

A docking study would involve placing this compound into the active site of a target protein. A scoring function is then used to estimate the binding affinity and rank the different binding poses. The simulation would reveal potential key interactions, such as hydrogen bonds (e.g., with the quinoline (B57606) nitrogen or the oxygen of the methoxy group), halogen bonds (a significant interaction involving the iodine at the C3 position), and hydrophobic interactions. The fluorine atom at the C7 position could also modulate binding by altering the local electronic environment. The results can guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Space Exploration and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. While docking provides a static picture of the binding pose, MD simulations can explore the conformational flexibility of this compound both in solution and within a receptor's binding site.

An MD simulation would calculate the trajectory of the atoms by integrating Newton's laws of motion. This allows for the observation of conformational changes, such as the rotation of the methoxy group, and the stability of the ligand-receptor complex. By analyzing the trajectory, one can identify the most populated conformations, calculate the root-mean-square deviation (RMSD) to assess stability, and understand how water molecules might mediate interactions in a biological environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data or for identifying the compound in a complex mixture.

Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure. Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, or the characteristic vibrations of the C-F, C-I, and C-O bonds.

Mechanistic Insights into Reaction Pathways and Regioselectivity

The synthesis of substituted quinolines often involves multiple steps where regioselectivity is a key concern. Computational chemistry can be used to investigate the reaction mechanisms for the synthesis of this compound. For instance, the iodination of the 7-fluoro-6-methoxyquinoline (B1456882) precursor at the C3 position is a critical step. DFT calculations can be employed to model the reaction pathway, for example, an electrophilic iodination using a reagent like N-iodosuccinimide (NIS).

By calculating the energies of potential intermediates and transition states, researchers can determine the most likely reaction mechanism and understand the factors controlling the observed regioselectivity. For example, the activation energies for iodination at different positions on the quinoline ring can be compared. The preference for substitution at C3 over other positions can be explained by analyzing the charge distribution and the stability of the Wheland intermediates. This predictive capability can help in optimizing reaction conditions to maximize the yield of the desired product.

Quantitative Structure-Property Relationship (QSPR) Studies for Functionalized Quinolines

Quantitative Structure-Property Relationship (QSPR) represents a powerful computational methodology aimed at correlating the structural or physicochemical features of a molecule with its macroscopic properties. These models are mathematical equations that quantitatively describe the relationship between molecular descriptors and a specific property of interest. For functionalized quinolines, including this compound, QSPR provides a theoretical framework to predict various physicochemical characteristics such as boiling point, solubility, and electronic properties, even before a compound is synthesized and tested. nih.govnih.gov

The fundamental principle of QSPR is that the variations in the properties of a set of chemical compounds are directly linked to the variations in their molecular structures. dergipark.org.tr By developing a robust QSPR model from a dataset of known compounds, it becomes possible to estimate the properties of new, untested molecules. This predictive capability is particularly valuable in materials science and drug discovery for screening large libraries of virtual compounds to identify candidates with desired characteristics. nih.govnih.gov

Methodology of QSPR Model Development

The construction of a QSPR model for a compound like this compound would involve several key steps:

Data Set Selection: A training set of structurally diverse quinoline derivatives with experimentally determined values for the property of interest would be compiled.

Molecular Descriptor Calculation: For each molecule in the training set, a wide array of numerical descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure.

Variable Selection: Statistical techniques, such as Genetic Algorithms (GA), are often employed to select the most relevant descriptors that have the strongest correlation with the property being modeled. nih.gov

Model Generation: Using the selected descriptors, a mathematical model is created, typically using methods like Multiple Linear Regression (MLR). nih.gov The goal is to generate an equation that can accurately predict the target property.

Validation: The model's statistical significance and predictive power are rigorously tested through internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds). nih.gov

Molecular Descriptors for Substituted Quinolines

The properties of this compound are determined by its unique combination of a quinoline core and its specific substituents (fluoro, iodo, and methoxy groups). A QSPR study would involve calculating a variety of molecular descriptors to capture the influence of these features. These descriptors can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity and branching of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These relate to the electron distribution in the molecule, which is heavily influenced by the electronegativity of the halogen atoms and the electron-donating nature of the methoxy group. Examples include dipole moment, polarizability, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

Physicochemical Descriptors: These are related to the bulk properties of the molecule, such as molar refractivity (MR), logP (octanol-water partition coefficient), and topological polar surface area (TPSA), which are crucial for predicting solubility and permeability. dergipark.org.trresearchgate.net

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise values for electronic properties, charges, and molecular geometry. dergipark.org.tr

The presence of a fluorine atom at the 7-position, an iodine atom at the 3-position, and a methoxy group at the 6-position significantly impacts these descriptors. The highly electronegative fluorine atom and the large, polarizable iodine atom, along with the electron-donating methoxy group, create a unique electronic and steric profile that QSPR models aim to capture numerically.

Illustrative Data for QSPR Models

To illustrate the type of data used in QSPR studies, the table below presents a selection of molecular descriptors commonly calculated for quinoline derivatives. While the exact values for this compound would require specific calculation, this table, based on data for other functionalized quinolines, showcases the parameters that would be used to build a predictive model. dergipark.org.trdergipark.org.tr

| Descriptor Category | Descriptor Name | Symbol | Description | Representative Value Range for Quinolines |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Represents the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. | -7.0 to -6.0 eV |

| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. | -2.5 to -1.5 eV |

| Electronic | Dipole Moment | µ | A measure of the overall polarity of the molecule arising from asymmetric charge distribution. | 1.5 to 5.0 Debye |

| Physicochemical | Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. | 80 to 120 cm³/mol |

| Physicochemical | Octanol-Water Partition Coefficient | logP | Indicates the lipophilicity or hydrophobicity of the molecule. | 2.0 to 5.0 |

| Structural | Molecular Volume | Vm | The van der Waals volume of the molecule. | 150 to 250 ų |

| Structural | Topological Polar Surface Area | TPSA | The surface area of polar atoms (O, N); predicts transport properties. | 30 to 70 Ų |

Note: The values in this table are representative and are based on published data for various quinoline derivatives. They serve as an example of the inputs for a QSPR model.

Predictive Models in Action

QSPR models are expressed as mathematical equations. For instance, a study on the antitubercular activity of 8-methoxy quinoline derivatives developed a QSAR model using MLR. sphinxsai.com A hypothetical QSPR model for a specific property of a substituted quinoline might look like this:

Property = c₀ + (c₁ × TPSA) + (c₂ × ELUMO) + (c₃ × logP) - (c₄ × Vm)

Where c₀, c₁, c₂, c₃, and c₄ are coefficients determined by the regression analysis. sphinxsai.com This equation demonstrates how selected descriptors are combined to create a predictive tool. The model indicates that the property increases with higher TPSA, ELUMO, and logP, while it decreases with a larger molecular volume. For this compound, calculating the values for these descriptors would allow for an estimation of the property based on the established model. Such models have shown that mass, electronegativity, and partial charges significantly influence the activity of functionalized quinolines. nih.gov

Advanced Research Applications of Functionalized Quinolines Beyond Biological Activity

Utilization as Chemical Building Blocks in Complex Organic Synthesis

7-Fluoro-3-iodo-6-methoxyquinoline is a highly functionalized heterocyclic compound that serves as a valuable building block in complex organic synthesis. Its structure incorporates several key features that allow for a variety of chemical transformations. The quinoline (B57606) core itself is a common scaffold in many biologically active compounds. The presence of a methoxy (B1213986) group and a fluorine atom influences the electron density of the aromatic system, while the iodo group at the 3-position is a particularly useful handle for further synthetic modifications.

The carbon-iodine bond is relatively weak and susceptible to a wide range of cross-coupling reactions. This allows for the introduction of various substituents at the 3-position of the quinoline ring. For instance, the iodo group can be readily displaced by carbon, nitrogen, oxygen, or sulfur nucleophiles, or it can participate in transition metal-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions enable the construction of more complex molecular architectures, making This compound a key intermediate in the synthesis of a diverse array of substituted quinoline derivatives.

A practical and scalable four-step synthesis for a closely related compound, 3-fluoro-4-iodo-6-methoxyquinoline, has been reported, starting from the readily available 2,4-dichloro-3-fluoroquinoline. researchgate.net This suggests that the synthesis of This compound is also feasible on a larger scale, which is crucial for its application as a building block in synthetic chemistry. The ability to produce this compound efficiently makes it an attractive starting material for the synthesis of libraries of novel quinoline-based compounds for various research purposes.

The functional groups on the quinoline ring also allow for a range of other chemical transformations. The methoxy group can be cleaved to the corresponding phenol (B47542), which can then be further functionalized. The quinoline nitrogen can be quaternized or oxidized to the N-oxide, providing additional avenues for synthetic diversification. This versatility makes This compound a highly sought-after intermediate in the design and synthesis of new organic molecules with tailored properties.

Application in Materials Science and Engineering

The unique photophysical and electronic properties of the quinoline ring system have led to its incorporation into a variety of advanced materials. The substitution pattern of This compound suggests its potential for use in materials science, particularly in the development of organic electronic devices and luminescent materials.

Quinoline derivatives have been investigated for their potential as organic semiconductors due to their planar structure and extended π-conjugation, which can facilitate charge transport. The electronic properties of the quinoline core can be tuned by the introduction of electron-donating or electron-withdrawing substituents. In This compound , the fluorine atom acts as an electron-withdrawing group, while the methoxy group is electron-donating. This combination of substituents can modulate the HOMO and LUMO energy levels of the molecule, which is a critical factor in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

While there are no specific reports on the use of This compound in resistive memory devices, the general class of quinoline-containing polymers and small molecules has shown promise in this area. The ability of these materials to switch between different resistance states upon application of an electric field makes them suitable for use in non-volatile memory technologies. The functional groups on This compound could be used to incorporate it into polymeric structures or to form self-assembling monolayers, which are key components in the fabrication of such devices.

Quinoline derivatives are known for their strong fluorescence, making them attractive candidates for use as emitters in OLEDs, fluorescent probes, and sensors. nih.gov The emission properties of quinolines are highly sensitive to the nature and position of the substituents on the ring. The combination of the fluoro and methoxy groups in This compound is likely to influence its photoluminescent properties.

The iodo group at the 3-position can be exploited to further modify the luminescent properties of the molecule. For example, Sonogashira coupling with various alkynes can be used to extend the π-conjugated system, leading to a red-shift in the emission wavelength. nih.gov This allows for the tuning of the emission color, which is a key requirement for the development of full-color displays based on OLED technology. Furthermore, the quinoline nitrogen can coordinate with metal ions, leading to the formation of luminescent metal complexes with potential applications in bioimaging and sensing.

Development as Ligands in Catalysis and Coordination Chemistry

The quinoline nitrogen atom possesses a lone pair of electrons that can coordinate to metal centers, making quinoline derivatives useful as ligands in catalysis and coordination chemistry. The substituents on the quinoline ring can influence the steric and electronic properties of the ligand, thereby affecting the activity and selectivity of the metal catalyst.

The fluorine atom in This compound can enhance the stability of the corresponding metal complexes, while the methoxy group can modulate the electron-donating ability of the ligand. The iodo group can also play a role in the catalytic cycle, either by participating in oxidative addition reactions or by serving as a handle for the attachment of the quinoline ligand to a solid support.

While specific applications of This compound as a ligand have not been reported, related quinoline derivatives have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The versatile substitution pattern of This compound makes it a promising candidate for the development of new and improved catalysts for a wide range of chemical reactions.

Role in Radiochemical Synthesis and Imaging Probe Development

The development of radiolabeled molecules for use as imaging probes in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is a rapidly growing area of research. Quinoline derivatives are attractive scaffolds for the design of such probes due to their ability to cross the blood-brain barrier and their high affinity for various biological targets.

The presence of a fluorine atom in This compound makes it a potential precursor for the synthesis of a fluorine-18 (B77423) labeled PET tracer. The fluorine-18 isotope is widely used in PET due to its favorable decay properties. The radiofluorination of aromatic rings can be achieved through nucleophilic substitution of a suitable leaving group, such as a nitro or a trimethylstannyl group. While direct radiofluorination of an iodo-substituted precursor is challenging, the iodo group can be converted to a more suitable leaving group to facilitate the introduction of fluorine-18.

The development of new methods for the radiofluorination of electron-rich aromatic rings is an active area of research, and the availability of precursors like This compound could spur the development of novel PET imaging agents for the study of various diseases.

Design of Probes for Fundamental Chemical Biology Research

Chemical probes are small molecules that are used to study biological processes in living systems. They are designed to interact with specific biological targets, such as enzymes or receptors, and to produce a measurable signal, such as a change in fluorescence or a radioactive signal. The quinoline scaffold is a common feature in many chemical probes due to its favorable pharmacological properties and its ability to be readily functionalized.

This compound can serve as a versatile platform for the design of new chemical probes. The iodo group can be used to attach a variety of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, through cross-coupling reactions. The fluoro and methoxy groups can be used to fine-tune the binding affinity and selectivity of the probe for its target.

The development of well-characterized chemical probes is essential for advancing our understanding of fundamental biological mechanisms and for the validation of new drug targets. The synthetic accessibility and functional versatility of This compound make it a valuable tool for the design and synthesis of the next generation of chemical probes for chemical biology research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.